molecular formula C12H14N2O5S B2962955 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-nitrobenzamide CAS No. 332119-56-9

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-nitrobenzamide

Cat. No.: B2962955
CAS No.: 332119-56-9
M. Wt: 298.31
InChI Key: XXSQBZOZXUTQEQ-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-nitrobenzamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a nitrobenzamide moiety attached to a sulfur-containing tetrahydrothiophene ring, which is further modified with a methyl group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with tetrahydrothiophene-3-ol, which undergoes oxidation to form 1,1-dioxidotetrahydrothiophen-3-ol.

  • Nitration: The resulting compound is then nitrated to introduce the nitro group, forming 1,1-dioxidotetrahydrothiophen-3-yl nitrobenzene.

  • Methylation: Finally, the nitrobenzene derivative is methylated to produce this compound.

Industrial Production Methods: Industrial production involves scaling up the above synthetic route, ensuring optimal reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

  • Oxidation: The initial step involves the oxidation of tetrahydrothiophene-3-ol to form 1,1-dioxidotetrahydrothiophen-3-ol.

  • Methylation: The final step involves methylation, typically using methylating agents like methyl iodide or dimethyl sulfate.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Nitration: Concentrated nitric acid and sulfuric acid.

  • Methylation: Methyl iodide or dimethyl sulfate in the presence of a base.

Major Products Formed:

  • Oxidation: 1,1-dioxidotetrahydrothiophen-3-ol.

  • Nitration: 1,1-dioxidotetrahydrothiophen-3-yl nitrobenzene.

  • Methylation: this compound.

Mechanism of Action

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of sulfur-containing pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand the interaction of sulfur-containing compounds with biological macromolecules.

Industry: It is used in the manufacturing of specialty chemicals and materials, leveraging its unique chemical properties.

Comparison with Similar Compounds

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)adamantane-1-carboxamide: This compound features a similar sulfur-containing ring but differs in the presence of an adamantane group.

  • N-(1- (1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another related compound with a pyrazole ring instead of a benzamide group.

Uniqueness: N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-4-nitrobenzamide is unique due to its combination of nitrobenzamide and sulfur-containing tetrahydrothiophene ring, which provides distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c1-13(11-6-7-20(18,19)8-11)12(15)9-2-4-10(5-3-9)14(16)17/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSQBZOZXUTQEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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